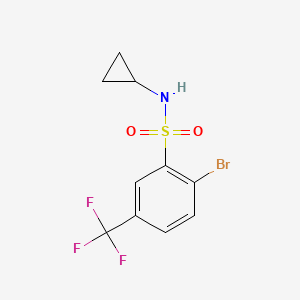
Methyl 3,5-bis(methylsulphonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methyl 3,5-bis(methylsulphonyl)benzoate typically involves the reaction of 3,5-dimethylbenzoic acid with methylsulfonyl chloride in the presence of a base such as pyridine . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 3,5-bis(methylsulphonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The methylsulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3,5-bis(methylsulphonyl)benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Medicine: While not used directly as a therapeutic agent, it serves as a precursor for the synthesis of potential drug candidates.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3,5-bis(methylsulphonyl)benzoate involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl groups can form strong interactions with amino acid residues, leading to changes in protein structure and function. These interactions can affect various biochemical pathways, making the compound useful for studying enzyme mechanisms and protein-protein interactions .
Comparison with Similar Compounds
Methyl 3,5-bis(methylsulphonyl)benzoate can be compared with other similar compounds, such as:
Methyl 3,5-bis(hydroxymethyl)benzoate: This compound has hydroxymethyl groups instead of methylsulfonyl groups, leading to different chemical reactivity and applications.
Methyl 3,5-bis(methylthio)benzoate: This compound contains methylthio groups, which have different electronic and steric properties compared to methylsulfonyl groups.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C10H12O6S2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
methyl 3,5-bis(methylsulfonyl)benzoate |
InChI |
InChI=1S/C10H12O6S2/c1-16-10(11)7-4-8(17(2,12)13)6-9(5-7)18(3,14)15/h4-6H,1-3H3 |
InChI Key |
VEYRKQXERAAYHA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


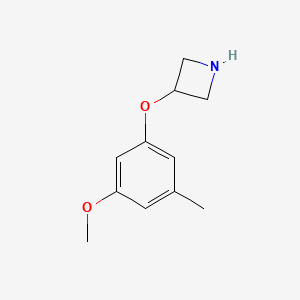
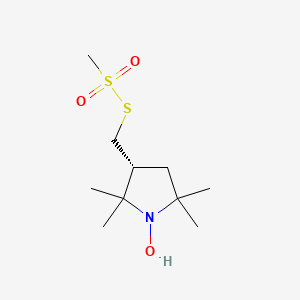
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,10R,12R,13S,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13722614.png)

![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[carbamoyl(methyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B13722628.png)
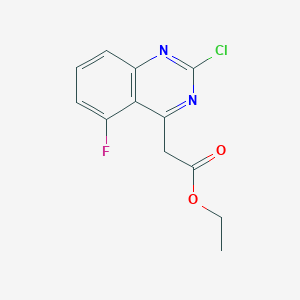
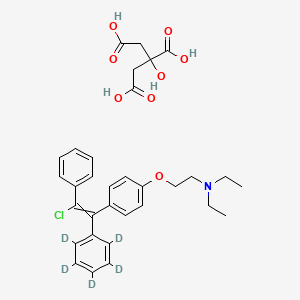


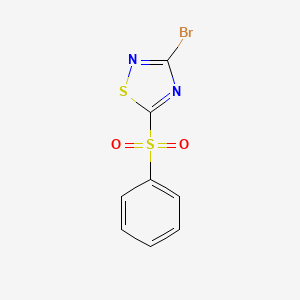
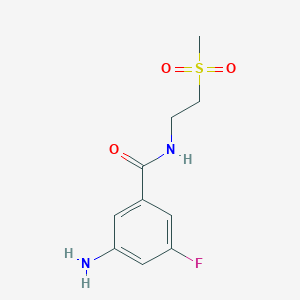

![2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)
